Further Exploration:
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P-1075, also known by its chemical name N-Cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine, is a compound characterized by its ability to activate sulfonylurea receptor 2-associated ATP-sensitive potassium channels (SUR2-Kir6). Its chemical formula is C₁₂H₁₇N₅, and it has a CAS number of 60559-98-0. P-1075 exhibits a potent effect with an effective concentration (EC50) value of approximately 45 nanomolar for the activation of SUR2B-Kir6 channels, making it significant in pharmacological research related to cardiovascular and metabolic conditions .
P-1075 has demonstrated significant biological activity, notably as a KATP channel opener. Its EC50 for inducing relaxation in isolated rat aorta is reported at 7.5 nanomolar, indicating its high potency in vascular smooth muscle relaxation . This activity suggests that P-1075 may have applications in managing conditions associated with vascular tension and insulin secretion, making it a compound of interest for further pharmacological studies.
The synthesis of P-1075 typically involves multi-step organic reactions that incorporate key intermediates such as guanidine derivatives and pyridine rings. While specific synthetic pathways may vary, common methods include:
Detailed synthetic routes can vary based on specific laboratory protocols but generally focus on maintaining high yields and purity .
P-1075 has several potential applications due to its biological activity:
These applications highlight P-1075's versatility as a research tool and potential therapeutic agent .
Studies involving P-1075 have focused on its interactions with various biological systems, particularly concerning ion channels. Interaction studies reveal that P-1075 effectively modulates the activity of KATP channels, influencing cellular excitability and vascular tone. Additionally, research indicates potential interactions with other signaling pathways that may enhance or inhibit its effects on smooth muscle relaxation and insulin secretion .
Several compounds exhibit similar biological activities or structural features to P-1075. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Nifedipine | 21829-25-4 | Calcium channel blocker; vasodilatory effects |
Glibenclamide | 10238-21-8 | Sulfonylurea; stimulates insulin secretion |
Diazoxide | 58-99-9 | KATP channel opener; used for hypertensive crises |
P-1075 stands out due to its specific action on sulfonylurea receptor 2-associated ATP-sensitive potassium channels, coupled with its high potency in inducing smooth muscle relaxation at low concentrations. Unlike other compounds like glibenclamide, which primarily focuses on insulin secretion without direct vasodilatory effects, P-1075's dual action could offer unique therapeutic benefits in managing both cardiovascular and metabolic disorders .
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